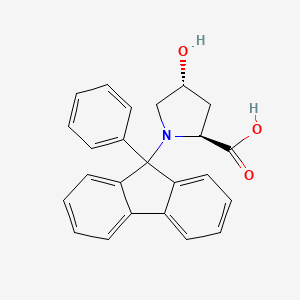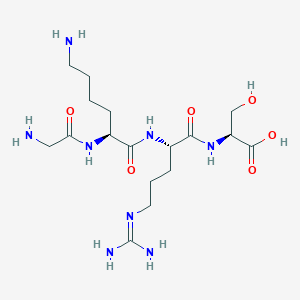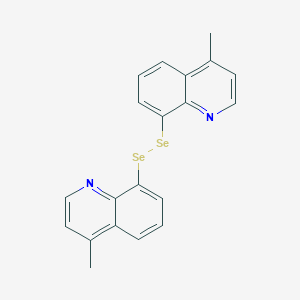
1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate is an organic compound with a complex structure It is characterized by the presence of a tert-butyl group, an ethyl group, an acetamido group, and a benzoyl group attached to a pentanedioate backbone
Vorbereitungsmethoden
The synthesis of 1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate typically involves multi-step organic synthesis. The process begins with the preparation of the pentanedioate backbone, followed by the introduction of the tert-butyl, ethyl, acetamido, and benzoyl groups through various chemical reactions. Common synthetic routes include:
Esterification: The formation of the pentanedioate backbone through esterification reactions.
Amidation: Introduction of the acetamido group via amidation reactions.
Friedel-Crafts Acylation: Attachment of the benzoyl group using Friedel-Crafts acylation.
Alkylation: Introduction of the tert-butyl and ethyl groups through alkylation reactions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate involves its interaction with specific molecular targets. The acetamido and benzoyl groups may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate can be compared with similar compounds such as:
1-tert-Butyl 5-ethyl (2S)-2-amino-4-benzoylpentanedioate: Similar structure but with an amino group instead of an acetamido group.
1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-methylpentanedioate: Similar structure but with a methyl group instead of a benzoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
827019-17-0 |
|---|---|
Molekularformel |
C20H27NO6 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
5-O-tert-butyl 1-O-ethyl (4S)-4-acetamido-2-benzoylpentanedioate |
InChI |
InChI=1S/C20H27NO6/c1-6-26-18(24)15(17(23)14-10-8-7-9-11-14)12-16(21-13(2)22)19(25)27-20(3,4)5/h7-11,15-16H,6,12H2,1-5H3,(H,21,22)/t15?,16-/m0/s1 |
InChI-Schlüssel |
DZWNVYOEQKFOHU-LYKKTTPLSA-N |
Isomerische SMILES |
CCOC(=O)C(C[C@@H](C(=O)OC(C)(C)C)NC(=O)C)C(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)C(CC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol](/img/structure/B14209444.png)

![4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14209456.png)

![2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B14209469.png)
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)
![4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide](/img/structure/B14209483.png)


![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)
